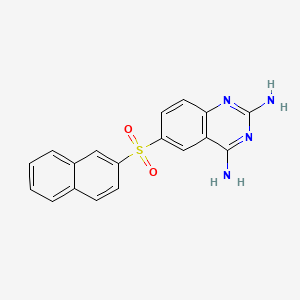

6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine

Description

6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine (IUPAC name: 6-(2-naphthylsulfonyl)-2,4-quinazolinediamine) is a quinazoline derivative characterized by a naphthalene sulfonyl group at position 6 and diamino substituents at positions 2 and 4. Its molecular formula is C₁₈H₁₄N₄O₂S, with a molecular weight of 350.402 g/mol .

Propriétés

Numéro CAS |

51123-83-2 |

|---|---|

Formule moléculaire |

C18H14N4O2S |

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine |

InChI |

InChI=1S/C18H14N4O2S/c19-17-15-10-14(7-8-16(15)21-18(20)22-17)25(23,24)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H4,19,20,21,22) |

Clé InChI |

GBVQWZXJDIIUCC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |

Autres numéros CAS |

51123-83-2 |

Synonymes |

WR 158,122 WR 158122 WR-158,122 WR-158122 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du WR-158122 implique la réaction de la 2-naphtylamine avec l'acide chlorosulfonique pour former le chlorure de 2-naphtylsulfonyle. Cet intermédiaire est ensuite mis à réagir avec la 2,4-diaminoquinazoline dans des conditions contrôlées pour donner le WR-158122 .

Méthodes de Production Industrielle

La production industrielle du WR-158122 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de techniques avancées telles que les réacteurs à flux continu et la synthèse automatisée peut améliorer l'efficacité de la production .

Analyse Des Réactions Chimiques

Applications de la Recherche Scientifique

Le WR-158122 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour l'étude de la chimie des sulfonylquinazolines.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et l'inhibition enzymatique.

Médecine : Le WR-158122 est un agent antimalarique puissant, efficace contre Plasmodium falciparum et d'autres parasites du paludisme

Industrie : Il est utilisé dans le développement de formulations de médicaments à libération prolongée et comme composé de référence dans la recherche pharmaceutique

Mécanisme d'Action

Le WR-158122 exerce ses effets en inhibant la dihydrofolate réductase, une enzyme essentielle à la synthèse du tétrahydrofolate. Le tétrahydrofolate est crucial pour la synthèse des nucléotides et des acides aminés, qui sont vitaux pour la survie et la réplication des parasites du paludisme. En inhibant cette enzyme, le WR-158122 perturbe les processus métaboliques du parasite, ce qui entraîne sa mort.

Applications De Recherche Scientifique

WR-158122 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying sulfonylquinazoline chemistry.

Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.

Medicine: WR-158122 is a potent antimalarial agent, showing effectiveness against Plasmodium falciparum and other malaria parasites

Industry: It is used in the development of sustained-release drug formulations and as a reference compound in pharmaceutical research

Mécanisme D'action

WR-158122 exerts its effects by inhibiting dihydrofolate reductase, an enzyme essential for the synthesis of tetrahydrofolate. Tetrahydrofolate is crucial for the synthesis of nucleotides and amino acids, which are vital for the survival and replication of malaria parasites. By inhibiting this enzyme, WR-158122 disrupts the parasite’s metabolic processes, leading to its death .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The quinazoline scaffold is a common feature among analogs, but modifications to the core or substituents significantly alter properties and bioactivity. Key comparisons include:

Tetrahydroquinazoline Derivatives

- 5,6,7,8-Tetrahydroquinazoline-2,4-diamine analogs (e.g., compounds 2–6 in ): These feature a partially saturated quinazoline ring, enhancing conformational flexibility. For instance, methyl substituents at different positions on the tetrahydroquinazoline (THQ) ring (compounds 2–6) result in Ki values <1 nM for dihydrofolate reductase (DHFR) inhibition.

Triazine-Based Analog

- 6-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine ():

This compound replaces the quinazoline core with a triazine ring, increasing molecular weight (381.5 g/mol ) and topological polar surface area (156 Ų ). The thiadiazole-sulfanylmethyl group introduces sulfur-based interactions, which may enhance metabolic stability .- Comparison : The target compound’s quinazoline core likely offers distinct electronic properties (e.g., aromatic π-stacking) compared to triazine derivatives.

Substituent Modifications

Naphthalene Group Variations

- 7-(2-Ethoxynaphthalen-1-yl)-6-methylquinazoline-2,4-diamine (Q27) (): Features an ethoxy-naphthyl group at position 7 and a methyl group at position 5. Molecular formula: C₂₁H₂₀N₄O . Comparison: The target compound’s sulfonyl group (electron-withdrawing) contrasts with Q27’s ethoxy group (electron-donating), affecting electronic distribution and receptor interactions.

Sulfonyl vs. Sulfanyl Groups

- 5-(4-Morpholinophenyl)sulfanylquinazoline-2,4-diamine (): The sulfanyl (S-link) group is less polar than the sulfonyl (SO₂) group in the target compound. This difference impacts solubility and hydrogen-bonding capacity, critical for membrane permeability and target engagement .

Data Table: Key Properties of 6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine and Analogs

Research Findings and Implications

- Enzyme Inhibition: THQ derivatives () demonstrate that minor structural changes (e.g., methyl group position) drastically affect DHFR inhibition. The target compound’s sulfonyl group may similarly modulate enzyme binding but requires experimental validation.

- Solubility and Bioavailability : The sulfonyl group in the target compound likely reduces solubility compared to sulfanyl analogs (), necessitating formulation strategies for in vivo studies.

Activité Biologique

6-Naphthalen-2-ylsulfonylquinazoline-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinazoline core structure with a naphthalene sulfonyl group. Its molecular formula is C₁₃H₁₃N₃O₂S, and it has a molecular weight of approximately 273.33 g/mol. The presence of the sulfonyl group is significant as it can influence the compound's solubility and reactivity.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

- Targeting Kinases : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). This inhibition can lead to reduced tumor growth and metastasis.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including:

- Gram-positive Bacteria : The compound shows significant activity against Staphylococcus aureus.

- Gram-negative Bacteria : It also exhibits efficacy against Escherichia coli and Pseudomonas aeruginosa.

The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, thus providing potential therapeutic benefits in conditions like rheumatoid arthritis.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In a clinical setting, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This finding suggests its potential use as an alternative treatment for antibiotic-resistant infections.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.